Cas no 40615-39-2 (5’-O-(4,4’-Dimethoxytrityl)thymidine)

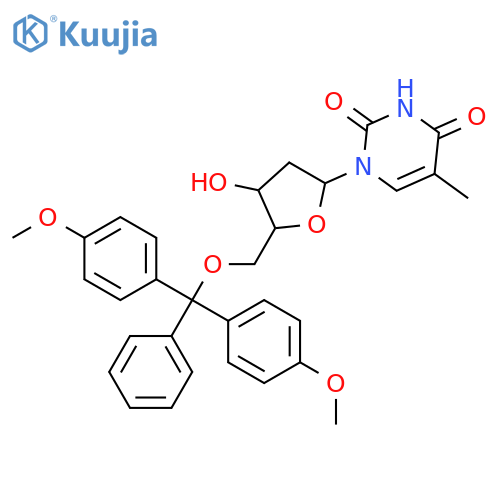

40615-39-2 structure

商品名:5’-O-(4,4’-Dimethoxytrityl)thymidine

5’-O-(4,4’-Dimethoxytrityl)thymidine 化学的及び物理的性質

名前と識別子

-

- 5'-O-(4,4'-Dimethoxytrityl)thymidine

- DMT-T

- 5’-o-[bis(4-methoxyphenyl)phenylmethyl]-thymidin

- 5'-DIMETHOXYTRITYL THYMIDINE

- 5'-O-(4,4'-DIMETHOXYTRITYL)-2'-DEOXYTHYMIDINE

- 5'-O-[Bis(4-methoxyphenyl)benzyl]-2'-deoxythymidine

- 5-O-(4,4-DIMETHOXYTRITYL)THYMIDINE

- 5'-O-DIMETHOXYTRITYL-DEOXYTHYMIDINE

- 5'-O-(DIMETHOXYTRITYL)-THYMIDINE

- 1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

- 5 -O-Dimethoxytrityl-deoxythymidine

- 5’-O-(4,4’-Dimethoxytrityl)thymidine

- 5′-O-(4,4′-Dimethoxytrityl)thymidine

- 5‘-O-Dimethoxytrityl-deoxythymidine

- J-700115

- 5'-O-Dimethyltritylthymidine

- DS-14583

- Thymidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-

- DTXSID1074961

- BP-58862

- NS00030821

- CHEMBL3143147

- 5'-O-(4,4'-Dimethoxytrityl)thymidine (DMT-T)

- 5'-O-DMT-Thymidine

- Dimethoxytrityl-T

- 40615-39-2

- 5'-O-DMT-dT

- C31H32N2O7

- CS-0003908

- UBTJZUKVKGZHAD-UPRLRBBYSA-N

- 1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenyl-methoxy]methyl]-4-hydroxy-tetrahydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dione

- Thymidine, 5'-O-(bis(4-methoxyphenyl)phenylmethyl)-

- 1-[(2R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxyoxolan-2-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

- HY-20140

- 5'-O-(4,4'-Dimethoxytrityl)-thymidine

- 1-[(2R,4S,5R)-5-[[bis (4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

- 5'--O--(4,4'-dimethyoxytrityl) thymidine

- AKOS015895545

- 1-(2'Deoxy-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-b-D-lyxofuranosyl)thymine

- PD151333

- 1-((2R,4S,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione

- MFCD00010113

- 5'-O-(p,p'-Dimethoxytrityl)thymidine

- AKOS015924177

- 5'-O-(4,4'-dimethoxytrityl) thymidine

- SCHEMBL1775528

- EINECS 255-003-1

- F21487

- DmTr-T

- EN300-1718972

- 5'-O-(4,4'-Dimethoxytrityl)thymidine, 98%

- W-200841

- 5'--O--(4,4'-dimethoxytrityl)thymidine

- D3566

- Thymidine, 5'O(bis(4methoxyphenyl)phenylmethyl)

- DA-49874

- DTXCID8039790

- 5'-O-Dimethoxytritylthymidine

- 5'O(4,4'Dimethoxytrityl)thymidine

- 5'O(p,p'Dimethoxytrityl)thymidine

- 5-DMTT

- 1-[(2R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxyoxolan-2-yl]-5-methyl-3H-pyrimidine-2,4-dione

-

- MDL: MFCD00010113

- インチ: InChI=1S/C31H32N2O7/c1-20-18-33(30(36)32-29(20)35)28-17-26(34)27(40-28)19-39-31(21-7-5-4-6-8-21,22-9-13-24(37-2)14-10-22)23-11-15-25(38-3)16-12-23/h4-16,18,26-28,34H,17,19H2,1-3H3,(H,32,35,36)/t26-,27+,28+/m0/s1

- InChIKey: UBTJZUKVKGZHAD-UPRLRBBYSA-N

- ほほえんだ: O[C@@H](C[C@H](N1C(NC(C(C)=C1)=O)=O)O2)[C@H]2COC(C3=CC=C(OC)C=C3)(C4=CC=CC=C4)C5=CC=C(OC)C=C5

計算された属性

- せいみつぶんしりょう: 544.22100

- どういたいしつりょう: 544.221

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 9

- 重原子数: 40

- 回転可能化学結合数: 9

- 複雑さ: 879

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 107A^2

- ひょうめんでんか: 0

- 互変異性体の数: 3

じっけんとくせい

- 色と性状: ソリッド

- 密度みつど: 1.2483 (rough estimate)

- ゆうかいてん: 114-116 °C (subl.) (lit.)

- ふってん: 618.41°C (rough estimate)

- フラッシュポイント: No data available

- 屈折率: 7 ° (C=1, MeOH)

- あんていせい: Store in Freezer

- PSA: 112.01000

- LogP: 3.51930

- ようかいせい: 未確定

5’-O-(4,4’-Dimethoxytrityl)thymidine セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36

- 福カードFコード:1-3-10

-

危険物標識:

- セキュリティ用語:S26;S36

- リスク用語:R36/37/38

- ちょぞうじょうけん:0-10°C

5’-O-(4,4’-Dimethoxytrityl)thymidine 税関データ

- 税関コード:29349990

- 税関データ:

中国税関コード:

29349990

5’-O-(4,4’-Dimethoxytrityl)thymidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY038286-5g |

5’-O-(4,4’-Dimethoxytrityl)thymidine |

40615-39-2 | ≥98% | 5g |

¥117.00 | 2024-07-09 | |

| Cooke Chemical | A6535912-25G |

5′-O-(4,4′-Dimethoxytrityl)thymidine |

40615-39-2 | 98% | 25g |

RMB 408.80 | 2025-02-21 | |

| eNovation Chemicals LLC | K19275-1g |

5'-O-(4,4'-DIMETHOXYTRITYL)THYMIDINE |

40615-39-2 | 97% | 1g |

$100 | 2024-05-23 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O117684-500g |

5’-O-(4,4’-Dimethoxytrityl)thymidine |

40615-39-2 | 98% | 500g |

¥6056.90 | 2023-09-01 | |

| abcr | AB251565-100g |

5'-O-(4,4'-Dimethoxytrityl)thymidine, 98%; . |

40615-39-2 | 98% | 100g |

€406.30 | 2025-02-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1032119-100g |

5'-O-DMT-dT |

40615-39-2 | 98% | 100g |

¥2063 | 2023-04-14 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O19250-25g |

1-((2R,4R,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione |

40615-39-2 | 25g |

¥468.0 | 2021-09-08 | ||

| eNovation Chemicals LLC | D595150-50g |

5'-O-Dimethoxytrityl-deoxythymidine |

40615-39-2 | 97% | 50g |

$360 | 2024-06-05 | |

| Fluorochem | 045324-1g |

dmt-t |

40615-39-2 | 95+% | 1g |

£10.00 | 2022-03-01 | |

| ChemScence | CS-0003908-10g |

5'-O-DMT-dT |

40615-39-2 | 10g |

$66.0 | 2022-04-27 |

5’-O-(4,4’-Dimethoxytrityl)thymidine サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:40615-39-2)5-O-[双(4-甲氧基苯基)苄基]-2-胸腺嘧啶核苷

注文番号:LE1695690

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:34

価格 ($):discuss personally

5’-O-(4,4’-Dimethoxytrityl)thymidine 関連文献

-

Ivan Yanachkov,Boris Zavizion,Valeri Metelev,Laura J. Stevens,Yekaterina Tabatadze,Milka Yanachkova,George Wright,Anna M. Krichevsky,David R. Tabatadze Org. Biomol. Chem. 2017 15 1363

-

Mikkel S. Christensen,Charlotte M. Madsen,Poul Nielsen Org. Biomol. Chem. 2007 5 1586

-

3. Solution phase synthesis of ISIS 2922 (Vitravene) by the modified H-phosphonate approachColin B. Reese,Hongbin Yan J. Chem. Soc. Perkin Trans. 1 2002 2619

-

Yasunori Mitsuoka,Hiroshi Aoyama,Akira Kugimiya,Yuko Fujimura,Tsuyoshi Yamamoto,Reiko Waki,Fumito Wada,Saori Tahara,Motoki Sawamura,Mio Noda,Yoshiyuki Hari,Satoshi Obika Org. Biomol. Chem. 2016 14 6531

-

Magdalena Olesiak,Wojciech J. Stec,Andrzej Okruszek Org. Biomol. Chem. 2009 7 2162

40615-39-2 (5’-O-(4,4’-Dimethoxytrityl)thymidine) 関連製品

- 7791-71-1(5'-O-Tritylthymidine)

- 103285-22-9(5’-O-(Dimethoxytrityl)-2’-O-methyluridine)

- 23669-79-6(5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:40615-39-2)5’-O-(4,4’-Dimethoxytrityl)thymidine

清らかである:99%/99%

はかる:100g/500g

価格 ($):194.0/792.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:40615-39-2)5'-O-Dimethoxytrityl-deoxythymidine

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ